![molecular formula C8H10N2O2 B112179 2-Amino-5-methoxybenzamide CAS No. 1882-71-9](/img/structure/B112179.png)
2-Amino-5-methoxybenzamide
Overview
Description
2-Amino-5-methoxybenzamide is a chemical compound with the empirical formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N)C1=CC(OC)=CC=C1N
. This indicates that the compound contains a benzamide group with an amino (NH2) and a methoxy (OCH3) substituent . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 166.18 g/mol, a XLogP3 of 0.3, and a topological polar surface area of 78.3 Ų . It also has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .Scientific Research Applications
Metoclopramide Toxicity Research
Research on metoclopramide, a compound related to 2-Amino-5-methoxybenzamide, provides insights into its toxicity, particularly in pediatric patients. A study explored the case of a six-month-old infant who experienced toxic extrapyramidal effects after an accidental overdose of metoclopramide (Batts & Munter, 1998).
Chemical Property Studies
Investigations into the properties of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, closely related to this compound, have been conducted. These studies measured its density and refractive index, contributing to our understanding of its molar refractivity and polarizability (Sawale et al., 2016).
Metoclopramide Transformation and Excretion
Another study focused on the transformation of metoclopramide in rabbits, examining the excretion of its metabolites. This research helps in understanding the drug's transformation process in biological systems (Arita et al., 1970).
Radiosynthesis for Receptor Studies
Radiosynthesis of compounds with high affinity for 5HT2-receptors, including derivatives of 2-methoxybenzamide, has been explored for potential use in Positron Emission Tomography (PET) and other receptor studies (Terrière et al., 1997).
Pharmacokinetic Studies
Pharmacokinetic studies of various formulations of metoclopramide have been conducted to understand the bioavailability and bioequivalence of this compound, which is structurally similar to this compound (Block et al., 1981).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of benzamide compounds, including those related to this compound, have been studied. These investigations contribute to the understanding of the potential therapeutic applications of these compounds (Yang et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS07 classification . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be used when handling this compound .
properties
IUPAC Name |
2-amino-5-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZIAOBMRQYTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605660 | |
Record name | 2-Amino-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1882-71-9 | |
Record name | 2-Amino-5-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1882-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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